1-Benzyl-4-hydroxypiperidine

Catalog No.
S749881
CAS No.
4727-72-4
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-hydroxypiperidine

CAS Number

4727-72-4

Product Name

1-Benzyl-4-hydroxypiperidine

IUPAC Name

1-benzylpiperidin-4-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

BPPZXJZYCOETDA-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)CC2=CC=CC=C2

Synonyms

1-(Phenylmethyl)-4-piperidinol; 4-Hydroxy-1-benzylpiperidine; 4-Hydroxy-N-benzylpiperidine; N-Benzyl-4-hydroxypiperidine; NSC 72991; 1-(Phenylmethyl)-4-piperidin-ol;

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2

Synthesis and Characterization:

1-Benzyl-4-hydroxypiperidine is a chemical compound with the formula C₁₂H₁₇NO. It can be synthesized through various methods, including reductive amination of benzylidenecyclohexanone with ammonia and subsequent reduction of the resulting imine []. The characterization of 1-benzyl-4-hydroxypiperidine typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential applications:

While research on 1-benzyl-4-hydroxypiperidine is limited, some studies have explored its potential applications:

  • Ligand studies: 1-Benzyl-4-hydroxypiperidine was used as an alternative molecule to study the ligand concentration attached to epoxy-activated Sepharose 6B, a chromatography resin used for protein purification []. This research helped in understanding the interaction between ligands and the resin surface.

1-Benzyl-4-hydroxypiperidine is a chemical compound characterized by its piperidine ring with a hydroxyl group and a benzyl substituent. Its molecular formula is C12H17NOC_{12}H_{17}NO and it has a molecular weight of approximately 191.27 g/mol. The compound is also known by several synonyms, including N-benzyl-4-hydroxypiperidine and 1-benzyl-4-piperidinol. It exhibits a unique structure that allows it to participate in various

1-Benzyl-4-hydroxypiperidine can undergo several chemical transformations:

  • Hydroxylation: The hydroxyl group can participate in nucleophilic substitution reactions, making it a reactive site for further modifications.
  • Acylation: The compound can react with acyl chlorides to form amides, which can be useful in synthesizing derivatives with enhanced properties.
  • Reduction: The carbonyl group in related compounds can be reduced to alcohols, expanding the scope of potential derivatives.

Research indicates that 1-benzyl-4-hydroxypiperidine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an analgesic and in the treatment of neurological disorders due to its ability to interact with various neurotransmitter systems. The compound's structural features allow it to cross the blood-brain barrier, which is crucial for central nervous system activity.

The synthesis of 1-benzyl-4-hydroxypiperidine typically involves several methods:

  • Starting from Benzylamine: Benzylamine can be reacted with piperidinone derivatives under acidic or basic conditions to yield 1-benzyl-4-hydroxypiperidine.
  • From Piperidinone: A common method involves the reaction of 1-benzylpiperidin-4-one with reducing agents such as lithium aluminum hydride or sodium borohydride to produce the hydroxylated product.
  • Via Carbonitrile Intermediates: Another approach includes synthesizing carbonitrile intermediates followed by hydrolysis to yield the desired hydroxypiperidine structure .

1-Benzyl-4-hydroxypiperidine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.
  • Research: This compound is used in research settings to explore its effects on neurotransmitter systems and potential therapeutic benefits.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 1-benzyl-4-hydroxypiperidine with biological systems have shown that it may modulate neurotransmitter activity, particularly affecting dopamine and serotonin pathways. This modulation suggests its potential use in treating mood disorders and pain management. Further interaction studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 1-benzyl-4-hydroxypiperidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Hydroxy-1-piperidinolPiperidine derivativeLacks benzyl group; primarily used as an intermediate.
N-Benzyloxycarbonyl-4-piperidinolProtected form of piperidinolUsed for protecting amine groups during synthesis processes.
Benzyl 4-hydroxy-1-piperidinecarboxylateEster derivativeContains a carboxylic acid moiety; used in drug development.

These compounds highlight the unique structure of 1-benzyl-4-hydroxypiperidine, particularly its benzyl substituent, which enhances its lipophilicity and biological activity compared to others.

XLogP3

1.3

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4727-72-4

Wikipedia

1-Benzyl-4-hydroxypiperidine

Dates

Modify: 2023-08-15

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